
6-Methoxypyridine-2-carbonitrile
Overview
Description
6-Methoxypyridine-2-carbonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of pyridine, featuring a methoxy group at the 6th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-carbonitrile typically involves the reaction of 6-methoxypyridine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrile group at the 2nd position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 6-Methoxypyridine-2-amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 6-Methoxypyridine-2-carbonitrile serves as a crucial building block for synthesizing more complex organic molecules. It is often used to produce other pyridine derivatives and can be transformed into various functionalized compounds through chemical reactions.
Biology
- Enzyme Interaction Studies : The compound is utilized in biological research to study enzyme interactions. Its structure allows it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and providing insights into biochemical pathways.
- Building Block for Bioactive Molecules : It is leveraged in drug discovery as a precursor for bioactive compounds, including potential pharmaceuticals with therapeutic effects against various diseases .
Industry
- Production of Agrochemicals : this compound is used in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.
- Industrial Chemicals : The compound finds applications in producing dyes and other industrial chemicals due to its favorable chemical properties .
Case Study 1: Anticancer Activity
A study investigated the synthesis of derivatives from this compound and assessed their cytotoxic activity against cancer cell lines (HepG2, DU145, MBA-MB-231). Several derivatives exhibited significant antiproliferative effects with IC50 values ranging from 1 to 5 µM, highlighting the compound's potential in cancer treatment research .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes by compounds derived from this compound. The findings indicated that modifications to the nitrile group could enhance binding affinity to target enzymes, providing a pathway for developing more effective enzyme inhibitors .
Mechanism of Action
The mechanism of action of 6-Methoxypyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
6-Methoxypyridine: Lacks the nitrile group, leading to different reactivity and applications.
2-Cyanopyridine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
6-Methoxypyridine-3-carbonitrile: The nitrile group is at a different position, altering its chemical behavior.
Uniqueness: 6-Methoxypyridine-2-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research .
Biological Activity
6-Methoxypyridine-2-carbonitrile is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. With a molecular formula of C7H6N2O, this compound features a methoxy group at the 6th position and a nitrile group at the 2nd position of the pyridine ring. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research.
The synthesis of this compound typically involves the reaction of 6-methoxypyridine with cyanogen bromide in the presence of a base. This reaction is carried out under controlled conditions to ensure selective formation of the nitrile group at the desired position. The compound can also be produced through industrial methods, such as continuous flow synthesis, which enhances yield and control over reaction parameters.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methoxy group may participate in hydrophobic interactions. These interactions influence the activity of target molecules, potentially leading to therapeutic effects.
Biological Activities
Recent studies have demonstrated various biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of pyridine-3-carbonitriles, including those related to this compound, exhibit cytotoxic effects against cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation at concentrations ranging from 1 to 5 µM .
- Enzyme Inhibition : The compound has been utilized in studies investigating enzyme interactions, particularly in relation to its potential as an enzyme inhibitor. For instance, it has been explored for its ability to inhibit specific kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound reveals that modifications to its structure can significantly impact its biological activity. For example, variations in substituents on the pyridine ring have been shown to enhance or diminish cytotoxicity against different cancer cell lines .
Compound | Substituent | Cytotoxicity (µM) |
---|---|---|
5a | None | 5 |
5b | 4-Methyl | 3 |
5c | 4-Chloro | 4 |
5d | 4-Bromo | 2 |
5e | 2-Methoxy | 3 |
Case Studies
- Cytotoxicity Assessment : A study evaluated several derivatives of pyridine-3-carbonitriles for their cytotoxic effects on human cancer cell lines. The findings indicated that specific substitutions on the pyridine ring could enhance anticancer properties, suggesting a pathway for developing more effective therapeutic agents .
- Enzyme Interaction Studies : Another research effort focused on examining how this compound interacts with various enzymes. The results highlighted its potential as an inhibitor for enzymes implicated in metabolic pathways associated with tumor growth.
Q & A
Q. Basic: What are the common synthetic routes for 6-Methoxypyridine-2-carbonitrile, and what factors influence reaction yields?
Methodological Answer:
Synthesis typically involves functional group transformations on pyridine precursors. For example:
- Chlorination followed by substitution : Chlorination of pyridine derivatives using phosphoryl chloride (POCl₃) can introduce reactive sites for cyano-group substitution. Subsequent treatment with ammonium acetate or hydrazine yields carbonitrile derivatives .
- Cyano-group introduction : Direct cyanation via nucleophilic substitution or metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) is effective but requires anhydrous conditions and inert atmospheres to prevent hydrolysis.
Key Factors Influencing Yields :
- Temperature control : Excessive heat can lead to by-products like N-oxide derivatives.
- Catalyst selection : Transition metals (e.g., Pd, Cu) improve reaction efficiency but may require ligand optimization.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.
Table 1: Example Synthetic Routes and Yields
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., weak C–H···π bonds in crystal lattices) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substituent positions.
- ¹³C NMR : Cyano carbons resonate at δ 115–120 ppm.
- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch).
Table 2: Key Spectral Data
Technique | Key Peaks/Features | Significance |
---|---|---|
X-ray | C–H···Cg interactions | Stabilizes crystal packing |
¹H NMR | δ 3.89 (s, OCH₃) | Confirms methoxy substitution |
Q. Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from polymorphism or twinned crystals . To address this:
Multi-technique validation : Cross-check with powder XRD and solid-state NMR to confirm phase purity.
High-resolution data collection : Use synchrotron sources for improved diffraction quality.
Computational refinement : Tools like SHELXL optimize atomic displacement parameters and hydrogen bonding networks.
Literature benchmarking : Compare bond lengths/angles with structurally similar compounds (e.g., 2-Methoxy-4-(2-methoxyphenyl)-hexahydrocycloocta[b]pyridine-3-carbonitrile ).
Q. Advanced: What computational methods are recommended to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
- AI-Driven Synthesis Planning : Platforms using models like Template_relevance Reaxys suggest feasible routes by analyzing reaction databases.
Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify reactive sites.
Validate with experimental data (e.g., regioselectivity in substitution reactions ).
Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Toxicity Mitigation : Although chronic toxicity data are unavailable , assume acute toxicity and avoid skin contact.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Q. Advanced: How can the electronic effects of substituents on the pyridine ring influence the chemical behavior of this compound?
Methodological Answer:
- Methoxy Group (-OCH₃) : Electron-donating resonance effect activates the ring toward electrophilic substitution at the para position relative to the methoxy group.
- Cyano Group (-CN) : Strong electron-withdrawing effect deactivates the ring, directing nucleophilic attacks to meta positions.
Experimental Validation :
- Hammett Analysis : Quantify substituent effects using σ values (e.g., σₘ for cyano groups = +0.56).
- Kinetic Studies : Compare reaction rates of derivatives (e.g., 6-Methoxy vs. 4-Methoxy isomers ).
Table 3: Substituent Electronic Effects
Substituent | σ (Hammett) | Reactivity Trend |
---|---|---|
-OCH₃ | -0.27 | Electrophilic activation |
-CN | +0.66 | Nucleophilic deactivation |
Properties
IUPAC Name |
6-methoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUUWWSGRKYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515471 | |
Record name | 6-Methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83621-01-6 | |
Record name | 6-Methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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